molecular formula C22H18O4 B5530015 10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No. B5530015
M. Wt: 346.4 g/mol
InChI Key: MVWBWROEAXLDJT-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through one-pot, multicomponent reactions involving precursors like 6-methoxy-1-tetralone, aryl aldehydes, and thiourea, followed by cyclization processes. These reactions are facilitated by solid acid catalysts under solvent-free conditions, highlighting an emphasis on greener, more sustainable chemistry practices (Ravibabu Velpula et al., 2015). Another approach involves microwave irradiation and catalyst-free conditions, aiming for high yield and atom-efficiency without the need for extensive purification (Manoj Kumar et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds in this class can be elucidated using techniques like X-ray crystallography, revealing details about conformation and structural integrity. These studies often show that specific rings in the molecules adopt characteristic conformations, contributing to the compound's overall stability and reactivity (Chun Hu et al., 2010).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including photo-reorganization and rearrangements, leading to the formation of new molecular structures with potential biological activity. The reactivity is influenced by the presence of substituent groups and the molecular conformation (Aarti Dalai et al., 2017).

properties

IUPAC Name

10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O4/c1-24-14-6-4-5-13(9-14)19-12-25-20-11-21-17(10-18(19)20)15-7-2-3-8-16(15)22(23)26-21/h4-6,9-12H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWBWROEAXLDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=COC3=CC4=C(C=C32)C5=C(CCCC5)C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 2
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 3
Reactant of Route 3
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 4
Reactant of Route 4
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 5
Reactant of Route 5
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
Reactant of Route 6
10-(3-methoxyphenyl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

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